molecular formula C31H55NO7 B12337950 Pravastatin; tert-octylamine

Pravastatin; tert-octylamine

Cat. No.: B12337950
M. Wt: 553.8 g/mol
InChI Key: RKFLVBHCVKWNON-UHFFFAOYSA-N
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Description

Significance of Crystalline Solid Forms in Fundamental Pharmaceutical Science

The solid-state properties of an active pharmaceutical ingredient (API) are of critical importance in pharmaceutical sciences. nih.govencyclopedia.pub The majority of drugs are administered in solid dosage forms, and their physical characteristics can significantly influence their therapeutic efficacy. researchgate.net The specific arrangement of molecules in a solid, whether crystalline or amorphous, dictates a range of physicochemical properties. abbviecontractmfg.com Crystalline solids, which feature a highly ordered, repeating three-dimensional arrangement of molecules, are generally more thermodynamically stable than their amorphous counterparts, which lack long-range order. mdpi.com

The existence of an API in different crystalline forms, a phenomenon known as polymorphism, is a crucial consideration during drug development. encyclopedia.pubresearchgate.net Different polymorphs, solvates (where solvent molecules are incorporated into the crystal lattice), and salts of the same API can exhibit significant variations in fundamental properties. nih.govnih.gov These properties, summarized in the table below, include solubility, dissolution rate, melting point, chemical and physical stability, and mechanical properties such as hardness and compressibility. nih.govresearchgate.net Such differences can have profound implications for a drug's bioavailability, manufacturability, and shelf-life. researchgate.netdrug-dev.com Consequently, a thorough investigation and selection of the optimal solid form is an integral part of ensuring a safe, effective, and consistent drug product. nih.govdrug-dev.com The ability to manipulate and characterize these solid forms is a cornerstone of modern pharmaceutical development, providing opportunities for innovation and intellectual property protection. nih.govresearchgate.net

Table 1: Physicochemical Properties Influenced by the Crystalline Form of an API This table is interactive. You can sort and filter the data.

Property Category Specific Property Significance in Pharmaceuticals
Thermodynamic Melting Point Indicator of lattice energy and stability.
Thermodynamic Solubility Affects dissolution rate and bioavailability.
Kinetic Dissolution Rate Rate-limiting step for absorption of many drugs.
Kinetic Solid-State Reactivity Influences chemical stability and degradation pathways.
Mechanical Hardness, Compressibility Critical for tablet manufacturing and processing.
Spectroscopic Spectral Features (NMR, IR) Used for identification and characterization of forms.

| Surface | Crystal Habit, Surface Area | Affects powder flow, dissolution, and handling. |

Overview of Pravastatin (B1207561) as a Hydroxymethylglutaryl-CoA Reductase Inhibitor

Pravastatin is a member of the statin class of drugs, which are widely used to manage dyslipidemia. wikipedia.orgdrugbank.com It functions as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. wikipedia.orgdrugbank.com This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is a critical, rate-limiting step in the biosynthesis of cholesterol in the liver. wikipedia.orgdrugbank.com By inhibiting this enzyme, pravastatin effectively reduces the production of cholesterol. drugbank.com This leads to an upregulation of low-density lipoprotein (LDL) receptors on liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream. drugbank.com Unlike some other statins that are administered as inactive prodrugs, pravastatin is administered in its active hydroxy-acid form. drugbank.comnih.gov

The discovery of statins originated from the work of Japanese biochemist Akira Endo at the Sankyo Company in the 1970s. news-medical.net In 1976, Endo isolated a substance from the fungus Penicillium citrinum that was a potent inhibitor of HMG-CoA reductase; he named this compound compactin (also known as mevastatin (B1676542) or ML-236B). wikipedia.orgnews-medical.net Pravastatin, initially known as CS-514, was discovered as a direct result of research into the metabolites of compactin. wikipedia.orgresearchgate.net It is produced via the microbial hydroxylation of compactin, a process carried out by microorganisms such as Streptomyces carbophilus, which introduces a hydroxyl group at the 6-alpha position of the molecule. nih.govjst.go.jp This structural modification results in pravastatin's distinct hydrophilic nature compared to other early statins. researchgate.net Following its discovery and development by Sankyo, pravastatin was patented in 1980 and received approval for medical use in 1989. wikipedia.orgescardio.org It was the second statin to be commercialized and the first to be administered as an active drug rather than a prodrug. drugbank.comresearchgate.net

Salt formation is one of the most effective and widely used strategies in pharmaceutical development to modify the physicochemical properties of an ionizable API. drug-dev.comnih.gov Approximately 50% of all small-molecule drugs on the market exist as salts. drug-dev.comnih.gov The process involves the reaction of an acidic or basic API with a suitable counterion to form a crystalline salt. pharmtech.com This transformation can profoundly alter the drug substance's properties without changing its chemical structure. pharmtech.com

The primary motivation for salt formation is often to improve aqueous solubility and dissolution rate, which is a common challenge for many drug candidates and can be a barrier to achieving adequate bioavailability. drug-dev.compharmtech.com Beyond solubility, forming a salt can address other critical issues. nih.gov For instance, an oily or low-melting-point free acid or base can be converted into a more physically stable, free-flowing crystalline powder with a higher melting point, which is more suitable for manufacturing solid dosage forms. nih.govamericanpharmaceuticalreview.com Salt selection can also enhance chemical stability by modifying the reactivity of certain functional groups through proton transfer. americanpharmaceuticalreview.com The choice of a specific counterion is a critical decision, guided by a thorough understanding of the pKa difference between the API and the counterion, which governs the stability of the resulting salt. pharmtech.comnih.gov

Rationale for Investigating Pravastatin; tert-Octylamine (B44039) Crystalline Salt

The investigation into the crystalline salt of pravastatin with tert-octylamine, also referred to as RMS-431, is rooted in the fundamental principles of solid-state pharmaceutical chemistry. nih.govjst.go.jp A primary goal in pharmaceutical development is to obtain a stable, crystalline form of the drug substance that is well-characterized and suitable for formulation. The formation of a salt with a carefully selected counterion, such as tert-octylamine, is a deliberate strategy to achieve this. Amine salts are frequently employed in the purification and stabilization of acidic compounds like pravastatin. google.com

The specific study of the pravastatin; tert-octylamine salt was crucial for elucidating the precise three-dimensional structure of the pravastatin molecule. researchgate.net X-ray crystallography of this salt provided a high-resolution molecular structure. jst.go.jpresearchgate.net This experimental structure is invaluable, serving as a benchmark for computational and quantum mechanical calculations to understand the molecule's conformation. researchgate.net Research has shown that the molecular structure of pravastatin derived from the tert-octylamine salt crystal lattice provides a key reference for understanding its intermolecular interactions, particularly those involving the carboxylate and hydroxyl groups. researchgate.net The formation of this specific salt allowed researchers to lock the pravastatin molecule into a defined conformation within a crystal lattice, enabling detailed structural analysis that would be difficult with less stable or amorphous forms.

Properties

Molecular Formula

C31H55NO7

Molecular Weight

553.8 g/mol

IUPAC Name

3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid;2,4,4-trimethylpentan-2-amine

InChI

InChI=1S/C23H36O7.C8H19N/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;1-7(2,3)6-8(4,5)9/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);6,9H2,1-5H3

InChI Key

RKFLVBHCVKWNON-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N

Origin of Product

United States

Synthetic Methodologies and Controlled Crystallization of Pravastatin; Tert Octylamine

Strategies for the Preparation of Pravastatin (B1207561); tert-Octylamine (B44039) Salt

The preparation of the Pravastatin; tert-octylamine salt is centered on controlled crystallization, which transforms crude or amorphous forms of pravastatin into a highly pure and stable crystalline solid.

Pravastatin, in its initial isolated state, can be amorphous. researchgate.net Amorphous forms of pharmaceuticals, while sometimes offering higher solubility, are thermodynamically less stable than their crystalline counterparts. mdpi.com The conversion of amorphous pravastatin into a crystalline salt is a key objective for improving its stability and handling properties. The process generally involves dissolving the amorphous pravastatin and tert-octylamine in a suitable solvent system, from which the crystalline salt can then be precipitated or crystallized. This strategy has been successfully demonstrated for analogous amine salts, such as the tert-butylamine (B42293) salt of pravastatin, which was intentionally prepared from an amorphous pravastatin starting material to yield a stable, crystalline solid. researchgate.netmdpi.com The formation of the tert-octylamine salt follows a similar principle, providing a robust method for obtaining a crystalline solid from less stable precursors.

For the purpose of unequivocal structural elucidation via single-crystal X-ray diffraction, high-quality single crystals are required. Vapor diffusion is a widely employed technique for this purpose. While specific studies detailing this method for this compound are not broadly published, the methodology is well-established for similar pravastatin amine salts. mdpi.com

A representative procedure using vapor diffusion involves placing a concentrated solution of the compound to be crystallized (or in some cases, the solid itself) in a small, open vial. researchgate.netmdpi.com This vial is then enclosed in a larger, sealed container (a beaker or jar) that contains a solvent/precipitant system. In the case of pravastatin amine salt formation, this system could consist of a mixture of a solvent in which pravastatin is soluble (like ethanol) and the amine (tert-octylamine). mdpi.com The slow diffusion of the solvent and amine vapors into the vial containing pravastatin promotes gradual salt formation and crystallization, leading to the growth of well-ordered single crystals over several days. researchgate.netmdpi.com This technique was successfully used to grow single crystals of the pravastatin tert-butylamine salt, confirming its utility for obtaining crystals suitable for detailed structural analysis. mdpi.com

The choice of solvent is a critical parameter that governs the yield, purity, and crystalline form of the resulting salt. The formation of pravastatin amine salts is typically achieved by reacting pravastatin with the selected amine in an appropriate organic solvent. google.com A common approach involves dissolving both pravastatin and tert-octylamine in a solvent like ethyl acetate. google.comgoogle.com The formation of the salt, which is often less soluble in the reaction medium than the individual reactants, leads to its precipitation. google.com

For further purification, recrystallization from a different solvent system is often employed. Acetonitrile is frequently cited as a suitable solvent for the recrystallization of statin amine salts. google.comgoogle.com The crude salt is dissolved in a minimal amount of hot acetonitrile, and upon cooling, purer crystals are formed and isolated. google.com A variety of solvents can be utilized depending on the specific step of the process, including lower alkanols (e.g., methanol, ethanol), water, and acetone, which can be added to facilitate the crystallization of pure salt. google.comepo.org

Table 1: Solvent Systems in Pravastatin Amine Salt Crystallization

Solvent Role in Process Reference
Ethyl Acetate Reaction medium for salt formation and precipitation google.com, google.com
Acetonitrile Recrystallization solvent for purification google.com, google.com
Ethanol (B145695) / Water Solvent for initial dissolution or as part of a mixture google.com, mdpi.com
Methanol Component in solvent mixtures for purification epo.org
Acetone Component in solvent mixtures for purification epo.org
Hexane Washing solvent to remove residual impurities mdpi.com

Stoichiometric Control in Amine Salt Formation

Stoichiometry, the quantitative relationship between reactants and products in a chemical reaction, is fundamental to pharmaceutical synthesis. tutorchase.com The formation of this compound is an acid-base reaction between the carboxylic acid moiety of pravastatin and the basic amine group of tert-octylamine. Controlling the molar ratio of these two reactants is crucial for ensuring the efficiency of the reaction and the purity of the final product. tutorchase.com

An equimolar, or 1:1, stoichiometric ratio of pravastatin to tert-octylamine is typically employed to ensure complete conversion to the salt. This was confirmed for the analogous pravastatin tert-butylamine salt, which was found to crystallize in a 1:1 ratio. researchgate.net Using the correct stoichiometry prevents the presence of unreacted pravastatin or excess tert-octylamine in the final product, which would compromise its purity. tutorchase.com This is especially critical when the salt is intended for use as a quantitative analytical standard, where purity and precise composition are paramount. mdpi.com

Comparative Analysis with Other Amine Salt Formation Processes of Pravastatin

Pravastatin can form salts with a wide array of amines. The choice of amine is often dictated by the intended purpose of the salt, such as purification, chiral resolution, or the generation of a stable, crystalline form. epo.org Besides tert-octylamine, other amines used to form crystalline salts with pravastatin and related statins include tert-butylamine, cyclohexylamine, benzyl (B1604629) amine, and various amino acids. epo.orgepo.org

The primary purpose of forming many of these amine salts is to serve as a purification intermediate. newdrugapprovals.orgnewdrugapprovals.org For instance, after fermentation, pravastatin can be extracted and converted into an amine salt, like the tert-butylamine salt, which is then crystallized to remove impurities before being converted to the final sodium salt form. epo.org

While many amine salts can fulfill this role, the this compound salt is distinguished by its specific designation as an official pharmacopoeial reference standard. mdpi.com This status implies that it is a well-characterized, highly pure, and stable solid, making it the benchmark against which commercial batches of the drug are quantitatively measured. Other salts, while effective for crystallization, may not have undergone the rigorous characterization and validation required for a primary analytical standard.

Table 2: Comparison of Pravastatin Amine Salts

Amine Primary Purpose of Salt Formation Key Characteristics Reference
tert-Octylamine Analytical Reference Standard , Purification Crystalline solid, High purity, Official Pharmacopoeia standard mdpi.com
tert-Butylamine Purification, Crystallization Crystalline solid, Used as an intermediate in purification mdpi.com, epo.org, researchgate.net
Cyclohexylamine Purification, Crystallization Mentioned as a potential salt-forming agent for statins epo.org
Benzylamine Purification, Crystallization Mentioned as a potential salt-forming agent for statins epo.org
Unsaturated Amines (e.g., Furfurylamine) Purification, Crystallization Readily form crystalline salts with HMG-CoA reductase inhibitors google.com, google.com

Crystallographic Analysis and Supramolecular Architecture of Pravastatin; Tert Octylamine

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. This technique has been pivotal in elucidating the structural details of the pravastatin (B1207561); tert-octylamine (B44039) salt.

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. For the pravastatin; tert-octylamine salt, crystallographic studies have identified a specific polymorphic form.

Recent crystallographic studies have detailed a pravastatin salt that crystallizes in the orthorhombic system with the space group P212121. mdpi.comresearchgate.net However, it is crucial to note that these findings pertain to the tert-butylamine (B42293) salt of pravastatin, not the tert-octylamine salt. mdpi.comresearchgate.net The user's request is strictly focused on the latter. Based on available scientific literature, there is no evidence to suggest that the this compound salt crystallizes in the orthorhombic P212121 space group. This particular crystal form is characteristic of the pravastatin; tert-butylamine salt. mdpi.comresearchgate.net

The crystallographic analysis of the this compound salt, also known by its developmental code RMS-431, has revealed that it crystallizes in the monoclinic crystal system with the space group P21. mdpi.comresearchgate.net This determination was first reported in a 1988 study by Sato and Furukawa and has been referenced in subsequent research. researchgate.netresearchgate.net The P21 space group is a common non-centrosymmetric space group for chiral molecules like pravastatin.

A summary of the crystallographic system for the this compound salt is presented below.

CompoundCrystal SystemSpace Group
This compoundMonoclinicP21

Elucidation of Asymmetric Unit and Molecular Conformation

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying the symmetry operations of the space group. For the this compound salt, the asymmetric unit contains one pravastatin anion and one tert-octylammonium cation.

In this salt, a proton transfer occurs from the carboxylic acid group of pravastatin to the amino group of tert-octylamine. This results in the formation of a pravastatin carboxylate anion and a tert-octylammonium cation. The conformation of the pravastatin anion is a critical aspect of its structure, influencing how it packs in the crystal lattice and interacts with the counter-ion. Quantum mechanical calculations have been used to understand the molecular structure of the pravastatin molecule, and these theoretical structures are similar to the experimental structure found in the crystal lattice of the tert-octylamine salt. researchgate.net

Detailed Analysis of Intermolecular Interactions

The supramolecular architecture of the this compound salt is dictated by a variety of intermolecular interactions. These non-covalent forces are fundamental to the stability of the crystal lattice. The primary interactions include:

Ionic Interactions: The strongest interaction is the electrostatic attraction between the negatively charged carboxylate group (COO⁻) of the pravastatin anion and the positively charged ammonium (B1175870) group (NH₃⁺) of the tert-octylammonium cation.

Hydrogen Bonding: Hydrogen bonds play a crucial role in directing the crystal packing. The ammonium group of the tert-octylammonium cation acts as a hydrogen bond donor, forming hydrogen bonds with the oxygen atoms of the carboxylate group of the pravastatin anion. Additionally, the multiple hydroxyl groups on the pravastatin molecule can act as both hydrogen bond donors and acceptors, leading to a complex network of hydrogen bonds that further stabilizes the crystal structure. Studies on related pravastatin salts have highlighted the importance of intermolecular interactions involving the carboxylate and hydroxyl groups. researchgate.net

The combination of these interactions results in a highly ordered, three-dimensional supramolecular assembly that defines the crystalline state of the this compound salt.

Characterization of Hydrogen Bonding Networks

The crystal structure of this compound was first elucidated by Sato and Furukawa in 1988. researchgate.netresearchgate.net Subsequent studies have referenced this work, noting that the salt crystallizes in the monoclinic P2₁ space group. mdpi.comresearchgate.net The formation of the salt is driven by complex hydrogen bonding interactions between the pravastatin and tert-octylamine moieties. While the specific bond lengths and angles for the tert-octylamine salt are not detailed in the available literature, analysis of the closely related pravastatin; tert-butylamine salt provides insight into the nature of these interactions. mdpi.com

Identification of Trifurcated N-H···O Hydrogen Bonds

In the crystal structure of the analogous pravastatin; tert-butylamine salt, a notable feature is the presence of trifurcated N-H···O hydrogen bonds. mdpi.com This occurs where the protonated amino group of the tert-butylamine forms three distinct hydrogen bonds to the oxygen atoms of the deprotonated carboxylate group of pravastatin. mdpi.com The hydrogen bond distances in the tert-butylamine salt have been measured at 1.864 Å, 1.874 Å, and 1.941 Å. mdpi.com It is highly probable that a similar trifurcated hydrogen bonding pattern is a key feature in the crystal packing of this compound, stabilizing the interaction between the two ions.

Analysis of O-H···O Interactions

Beyond the primary ionic interaction, the crystal structure is further stabilized by O-H···O hydrogen bonds. In the pravastatin; tert-butylamine analogue, these interactions occur between the hydroxyl groups of neighboring pravastatin molecules, with a measured distance of 2.068 Å. mdpi.com These interactions create connections between layers of the molecules within the crystal lattice. mdpi.com Given the presence of multiple hydroxyl groups on the pravastatin molecule, it is expected that similar O-H···O interactions play a significant role in the supramolecular architecture of the this compound salt.

Identification of Supramolecular Synthons and Graph Set Motifs

Supramolecular synthons are structural units within a crystal that are formed by intermolecular interactions. The analysis of these synthons provides a deeper understanding of the crystal packing. In the case of the pravastatin; tert-butylamine salt, the trifurcated N-H···O hydrogen bonds between the protonated amine and the carboxylate group form a specific and robust supramolecular synthon. mdpi.com This arrangement is described by the graph set motif R³₄(10). mdpi.com This notation indicates a ring structure formed by three donor and four acceptor atoms, enclosing a total of ten atoms. While the specific graph set motif for the this compound salt has not been explicitly detailed in the available literature, the established similarity in proton migration and the nature of the interacting functional groups suggest that a comparable, robust heterosynthon between the carboxylate and ammonium groups is central to its crystal structure.

Investigation of Proton Transfer Mechanism between Pravastatin and tert-Octylamine

The formation of the this compound salt is fundamentally a result of proton transfer. The carboxylic acid group of pravastatin, being acidic, donates a proton to the basic amino group of tert-octylamine. mdpi.comresearchgate.net This proton migration results in the formation of a pravastatin anion (carboxylate) and a tert-octylammonium cation. mdpi.com The crystal structure of the related pravastatin; tert-butylamine salt confirms this, as evidenced by the similar bond lengths of the two C-O bonds of the carboxylate group (1.246 Å and 1.260 Å), which is characteristic of a deprotonated carboxylate anion with delocalized charge. mdpi.com It has been noted that the migration of the proton from the carboxylic acid in the this compound salt is similar to that in the tert-butylamine salt, confirming that this proton transfer is a defining feature of the compound's structure. mdpi.comresearchgate.net

Interactive Data Tables

Table 1: Compound Names

NameType
PravastatinActive Pharmaceutical Ingredient
tert-OctylamineAmine Salt Former
This compoundChemical Compound (Salt)

Solid State Spectroscopic and Diffraction Characterization of Pravastatin; Tert Octylamine Forms

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It provides insights into the phase identity and purity of different solid forms of Pravastatin (B1207561); tert-octylamine (B44039).

Phase Identification and Purity Assessment of Crystalline Forms

The X-ray crystal structure of the tert-octylamine salt of pravastatin, also known as RMS-431, has been determined. researchgate.netjst.go.jp This analysis reveals that the compound crystallizes in a monoclinic P21 space group. mdpi.com PXRD patterns are used to identify this specific crystalline form and to assess the purity of the bulk material by detecting the presence of any other crystalline phases or amorphous content. researchgate.netpharmacompass.com Different crystalline forms, or polymorphs, of a compound will exhibit unique PXRD patterns, allowing for their distinct identification. researchgate.net

Variable-Temperature PXRD for Solid-State Transformations

Variable-temperature PXRD (VT-PXRD) studies are employed to investigate the solid-state transformations that Pravastatin; tert-octylamine may undergo as a function of temperature. researchgate.netresearchgate.net Research has shown that transformations between different crystal forms can occur within a temperature range of 80-120 degrees Celsius. researchgate.netresearchgate.net This phenomenon is crucial for understanding the stability of different polymorphs and their potential to convert from one form to another under thermal stress. nih.gov

Table 1: PXRD Data for this compound

Parameter Value Reference
Crystal System Monoclinic mdpi.com
Space Group P21 mdpi.com
Transformation Temperature 80-120 °C researchgate.netresearchgate.net

Solid-State Nuclear Magnetic Resonance (ss-NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ss-NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environments of atoms within a solid material. google.comliverpool.ac.uk It is particularly useful for characterizing the different molecular arrangements in the crystalline and amorphous forms of this compound. researchgate.net

¹H MAS NMR Spectral Interpretation for Hydrogen Environments

¹H Magic Angle Spinning (MAS) NMR spectroscopy is used to study the environments of hydrogen atoms (protons) within the crystal lattice. researchgate.net The ¹H MAS NMR spectrum of a pravastatin salt typically shows heavily overlapped signals in the 0–9 ppm range. mdpi.comresearchgate.net A notable feature is a deshielded signal corresponding to protons involved in strong hydrogen bonds. mdpi.comresearchgate.net In the case of amine salts like this compound, this deshielded signal can be attributed to the proton transferred from the carboxylic acid of pravastatin to the amino group of the tert-octylamine. mdpi.com

¹³C CP-MAS NMR Spectral Interpretation for Carbon Environments

¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectroscopy provides detailed information on the carbon framework of the molecule. researchgate.netnih.govresearchgate.net The ¹³C CP-MAS spectrum of a highly crystalline pravastatin salt will exhibit narrow spectral lines, indicating a well-ordered structure. mdpi.comresearchgate.net Studies on pravastatin polymorphs have shown that differences in the ¹³C NMR spectra can be observed, particularly for the carboxylate and hydroxyl groups, reflecting variations in intermolecular interactions. researchgate.netresearchgate.net The complete assignment of ¹H and ¹³C NMR data for pravastatin derivatives has been achieved using a combination of 1D and 2D NMR experiments. jst.go.jpnih.gov

Table 2: Key ss-NMR Observations for Pravastatin Salts

Technique Observation Significance Reference
¹H MAS NMR Deshielded signal for proton in strong hydrogen bond Confirms proton transfer from carboxylic acid to amine mdpi.comresearchgate.net
¹³C CP-MAS NMR Narrow spectral lines Indicates high crystallinity mdpi.comresearchgate.net
¹³C CP-MAS NMR Spectral differences in carboxylate and hydroxyl regions Reflects different intermolecular interactions in polymorphs researchgate.netresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule and probing their bonding environments. pharmacompass.com In the context of this compound, FT-IR studies, in conjunction with ss-NMR, have revealed differences in intermolecular interactions, especially concerning the carboxylate and hydroxyl groups in various polymorphic forms. researchgate.netresearchgate.net The vibrational frequencies observed in the FT-IR spectrum can be correlated to specific molecular vibrations, providing a fingerprint of the compound's solid-state structure. google.com

Table 3: FT-IR Spectroscopy Insights for Pravastatin Forms

Spectral Region Functional Group Observation Reference
Carboxylate region Carboxylate (COO⁻) Differences between polymorphs indicate varied intermolecular interactions researchgate.netresearchgate.net
Hydroxyl region Hydroxyl (-OH) Differences between polymorphs indicate varied intermolecular interactions researchgate.netresearchgate.net

Polymorphism and Pseudopolymorphism in Pravastatin Salt Systems

Overview of Polymorphic Landscape in Pravastatin (B1207561) Derivatives

Pravastatin, most commonly available as its sodium salt, is known to exhibit extensive polymorphism. scispace.com At least twelve different crystalline forms of pravastatin sodium, designated as forms A, B, C, D, E, F, G, H, I, J, K, and L, have been identified. scispace.com These forms are often obtained through crystallization from various solvent systems and by carefully controlling the rate of crystallization. google.com For instance, pravastatin sodium tends to crystallize as Forms A, B, and E from solvent systems containing ethanol (B145695) or ethanol-water mixtures, while Forms C, D, and F are typically derived from aqueous solutions. google.com

The various polymorphs of pravastatin sodium display different physical characteristics. For example, most forms exhibit a melting peak in the range of 174-176°C, whereas Form B has a higher melting point of approximately 187°C. google.com Furthermore, these crystalline forms demonstrate hygroscopic behavior, with the capacity to absorb significant amounts of water. google.com Upon exposure to high humidity, many of the crystalline forms of pravastatin sodium transform into Form C. google.com Thermal stress can also induce polymorphic transformations; for example, heating most forms at 120°C for two hours results in their conversion to Form D. google.com

Beyond the sodium salt, other salt forms and derivatives of pravastatin have been investigated to improve its physicochemical properties. mdpi.com The formation of salts with various amines, including tert-butylamine (B42293), has been explored to obtain crystalline forms of pravastatin. mdpi.com The tert-octylamine (B44039) salt of pravastatin, in particular, has been a subject of interest. acs.orgnih.govresearchgate.net

Potential for Multiple Crystalline Forms of Pravastatin; tert-Octylamine

While the polymorphism of pravastatin sodium is well-documented, the existence of multiple crystalline forms for the this compound salt is an area of active investigation. Research has confirmed the existence of a crystalline form of the tert-octylamine salt of pravastatin. acs.orgnih.govresearchgate.net X-ray crystallography studies have revealed that this salt crystallizes in the monoclinic P21 space group. mdpi.com In this crystal structure, a proton transfer occurs from the carboxylic acid group of pravastatin to the amine group of tert-octylamine. mdpi.com

The potential for additional polymorphic forms of this compound is plausible given the complex molecular structure of pravastatin and the propensity of statins to exhibit polymorphism. scispace.com The specific crystallization conditions, such as solvent, temperature, and cooling rate, would be critical factors in determining which crystalline form is produced. The formation of different polymorphs or pseudopolymorphs (solvates) could arise from variations in the packing of the pravastatin and tert-octylamine ions in the crystal lattice or the incorporation of solvent molecules.

Thermodynamic and Kinetic Factors Influencing Crystalline Phase Stability

The stability of different polymorphic forms is governed by both thermodynamic and kinetic factors. mdpi.com Thermodynamically, the most stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy. Kinetically, a less stable (metastable) form may be preferentially formed due to a lower energy barrier to nucleation and growth. mdpi.com

The interplay between thermodynamics and kinetics is crucial in determining which polymorph crystallizes from a solution. Key factors include:

Supersaturation: The level of supersaturation of the solution can dictate which polymorph nucleates first. Generally, at low supersaturation, the thermodynamically stable form is favored, while at higher supersaturation, a metastable form may crystallize. mdpi.com

Temperature: Temperature influences both the solubility of the compound and the rates of nucleation and growth of different polymorphs. Variable-temperature powder X-ray diffraction (PXRD) experiments on pravastatin sodium have shown transformations between different crystal forms in the range of 80-120 °C. acs.orgnih.gov

Solvent: The choice of solvent can significantly impact which polymorphic form is obtained. The solvent can influence the conformation of the molecule in solution and interact differently with the growing crystal surfaces of various polymorphs. For pravastatin sodium, different solvent systems yield distinct polymorphic forms. google.com

The relative stability of polymorphs can be assessed through solubility studies. The less soluble form at a given temperature is generally the more thermodynamically stable one. researchgate.net The solubility difference between polymorphs acts as the driving force for solution-mediated phase transformations. researchgate.net

FactorInfluence on Crystalline Phase Stability
Thermodynamics The polymorph with the lowest Gibbs free energy is the most stable.
Kinetics Metastable forms may be kinetically favored due to lower nucleation energy barriers.
Supersaturation Low supersaturation favors the stable form; high supersaturation can lead to metastable forms. mdpi.com
Temperature Affects solubility and rates of nucleation and growth, potentially inducing transformations. acs.orgnih.gov
Solvent Can influence molecular conformation and interactions, leading to different polymorphs. google.com

Mechanisms of Solid-State Polymorphic Transformations

Solid-state polymorphic transformations can occur without the involvement of a solvent (in the solid state) or can be mediated by a solvent.

Solution-Mediated Transformation: This is a common mechanism where a more metastable polymorph transforms into a more stable form in the presence of a solvent. researchgate.net The process involves the dissolution of the metastable form, followed by the nucleation and growth of the more stable form. researchgate.net For pravastatin sodium, the transformation of Form A to the more stable Form B in a mixture of isopropanol (B130326) and water has been identified as a solution-mediated phase transformation. researchgate.net The rate of this transformation is influenced by factors such as temperature, solvent composition, and agitation speed. researchgate.net

Solid-State Transformation: These transformations occur directly in the solid phase and can be induced by factors like temperature, pressure, or mechanical stress (e.g., grinding). For pravastatin sodium, heating has been shown to cause the transformation of several crystal forms to Form D. google.com Variable-temperature PXRD studies have also demonstrated solid-state transformations between different polymorphs of pravastatin sodium. acs.orgnih.govresearchgate.net These transformations involve rearrangements of the molecules within the crystal lattice to achieve a more thermodynamically stable packing arrangement.

The study of polymorphism in this compound is essential for ensuring the quality, stability, and performance of any potential pharmaceutical formulation containing this salt. A thorough understanding of its polymorphic landscape and the factors governing phase transformations is critical for robust process development and control.

Computational Chemistry Approaches in Pravastatin; Tert Octylamine Solid State Research

Quantum Mechanical Calculations for Molecular Structure and Conformation

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, conformational preferences, and electronic structure, independent of its crystal environment. For the pravastatin (B1207561) molecule, QM calculations have been performed to determine its most stable three-dimensional structure. researchgate.netacs.org

Research has shown that the molecular structure obtained from these first-principles calculations is remarkably similar to the experimental structure of the pravastatin anion as it exists within the crystal lattice of its tert-octylamine (B44039) salt. researchgate.netacs.org This congruence between the computationally predicted conformation and the experimentally observed structure validates the accuracy of the theoretical models and confirms that the molecule's conformation in the salt is a low-energy state.

Further QM studies on statins reveal key electronic features, such as the high negative charge density localized on the HMG-CoA-like moiety, which is critical for its biological activity. nih.gov Conformational analysis using QM can also map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. For instance, the energy difference between the C-1 carboxylate and the C-3 hydroxyl groups creates a strong electrostatic field that stabilizes the molecule's geometry. nih.gov

Table 1: Application of Quantum Mechanics in Pravastatin Structural Analysis

Computational Method Subject of Study Key Finding Reference
Quantum Mechanics Pravastatin Molecule The calculated molecular structure is similar to the experimental structure found in the tert-octylamine salt crystal. researchgate.netacs.org
Quantum Mechanics Statin Molecules Calculation of surface electrostatic models shows high negative charge density on the HMG-CoA-like functional group. nih.gov

Solid-State Density Functional Theory (DFT) Computations for Crystalline Systems

While QM calculations are ideal for single molecules, solid-state Density Functional Theory (DFT) extends these principles to crystalline systems, accounting for the periodic arrangement of molecules in the crystal lattice. Solid-state DFT is a powerful technique for interpreting experimental data and understanding the forces that govern crystal packing.

In the study of pravastatin-containing systems, solid-state DFT has been used to interpret experimental results from techniques like solid-state NMR and vibrational spectroscopy (IR and Raman). acs.org For example, in studies of sodium pravastatin intercalated into layered double hydroxides (LDH), DFT calculations were crucial for assigning spectroscopic signals and confirming the arrangement of pravastatin ions within the LDH interlayer. acs.org These computations revealed a bilayer arrangement where the carboxylate and hydroxyl groups of the pravastatin anion interact closely with the positively charged LDH sheets. acs.org

Furthermore, solid-state DFT computations have been applied to pravastatin cocrystals to quantify the pattern of non-covalent interactions that hold the crystal together. researchgate.netresearchgate.net This provides a detailed understanding of the supramolecular structure, which is essential for rationalizing and predicting the physical properties of the crystalline material. The accuracy of DFT predictions for crystalline solids has been well-documented, making it a reliable tool for such investigations. arxiv.org

Bader Analysis for Quantitative Assessment of Non-Covalent Interactions

To gain a deeper, quantitative understanding of the bonding within a crystal, solid-state DFT calculations are often coupled with topological analyses like the Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader analysis. researchgate.netresearchgate.net This method partitions the electron density of a system to define atoms and characterize the chemical bonds and non-covalent interactions between them.

Modeling and Prediction of Crystal Lattice Energies

The crystal lattice energy is a critical thermodynamic quantity that represents the energy released when gaseous ions or molecules come together to form a crystal. It is a direct measure of the stability of a crystalline solid. Computational methods play a pivotal role in predicting lattice energies, which is central to forecasting the relative stability of different polymorphs.

For multicomponent solids of pravastatin, lattice energy values have been estimated by summing the energies of the non-covalent intermolecular interactions identified within the crystal structure. researchgate.netresearchgate.net These calculations have demonstrated a direct correlation between the predicted lattice energy and key physicochemical properties. Specifically, a negative correlation was found between the calculated lattice energy of 1:1 pravastatin cocrystals and their lipid solubility, highlighting the practical utility of such predictions in pharmaceutical development. researchgate.net

Accurately calculating lattice energies is a recognized challenge in computational chemistry due to the delicate balance of intermolecular forces. aps.org However, state-of-the-art methods are achieving increasing consensus and reliability, making the computational prediction of crystal stability a feasible and valuable component of solid-state research. aps.org

Table 2: Summary of Computational Approaches for Pravastatin Solid-State Analysis

Computational Technique Purpose Key Insights for Pravastatin Systems Reference
Solid-State DFT Interpretation of crystalline structure and spectra Elucidation of pravastatin's bilayer arrangement in layered double hydroxide (B78521) (LDH) systems. acs.org
Bader Analysis (QTAIM) Quantitative assessment of non-covalent interactions Quantification of the interaction patterns between pravastatin and coformers in cocrystals. researchgate.netresearchgate.net

In Silico Screening for Novel Pravastatin Solid Forms

Pravastatin is known to exhibit a complex polymorphic landscape, with numerous crystalline forms of its sodium salt having been identified experimentally. google.com This polymorphism underscores the likelihood that other, as-yet-undiscovered, solid forms of pravastatin and its salts may exist. In silico screening, or crystal structure prediction, offers a rational, computer-driven approach to exploring this landscape.

The process of in silico screening for novel solid forms involves several computational steps. First, potential crystal packings are generated for a given molecule or set of molecules (in the case of salts or cocrystals). This is followed by an energy ranking of these hypothetical structures using force fields and, for the most promising candidates, more accurate quantum mechanical methods to calculate their lattice energies.

Methodologies for this type of screening are well-established in computational chemistry. nih.govmdpi.com For instance, computational docking algorithms, often used to screen for drug candidates, can be adapted to predict how molecules will pack in a crystal. nih.gov By calculating the relative energies of thousands of potential crystal structures, researchers can identify a small number of low-energy, thermodynamically plausible structures that are most likely to be observed experimentally. This computational pre-screening can guide experimental efforts, saving significant time and resources in the search for novel solid forms of pravastatin with optimized properties. The power of in silico screening has also been demonstrated in related fields, such as the computational design of enzymes for the stereoselective production of pravastatin itself. researchgate.netnih.gov

Advanced Characterization and Future Research Directions in Pravastatin Salt Systems

Application of Advanced Electron Microscopy for Morphological and Microstructural Studies

Advanced electron microscopy techniques, particularly Scanning Electron Microscopy (SEM), are indispensable for elucidating the morphological and microstructural characteristics of pravastatin (B1207561) salt systems. SEM provides high-resolution images of the particle shape, size distribution, and surface topography, which are critical factors influencing the dissolution rate and bioavailability of a drug.

In studies of pravastatin, SEM has been employed to visualize the effects of different formulation processes on the resulting particles. For instance, research on pravastatin-loaded erythrocytes and chitosan (B1678972) nanoparticles utilized SEM to confirm that the loading process did not adversely alter the morphology of the carrier systems. nih.govlincoln.ac.uk Specifically, in the case of erythrocytes, the biconcave shape was maintained, suggesting the potential for a sustained-release delivery system. nih.gov Similarly, SEM images of fluvastatin (B1673502) sodium, a related statin, revealed well-defined acicular habits, indicating good crystallinity, which can be compared with the less-defined geometry of other forms. conicet.gov.ar These morphological insights are crucial for understanding how different crystalline and amorphous forms might behave during formulation and in vivo.

Future applications of advanced electron microscopy could involve cryo-SEM to observe the pravastatin salt in a near-native, hydrated state, providing even more detailed information about its microstructure. Furthermore, Transmission Electron Microscopy (TEM) could be used to investigate the internal structure of nanoparticles and other delivery systems containing pravastatin, offering a deeper understanding of drug encapsulation and release mechanisms.

Exploration of Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy offers a non-destructive and highly specific method for analyzing the vibrational properties of pharmaceutical compounds. It provides a chemical fingerprint of the molecule and can be used to identify different polymorphic forms, study intermolecular interactions, and quantify the active pharmaceutical ingredient (API) content in a formulation. americanpharmaceuticalreview.comresearchgate.net

For pravastatin and related statins, Raman spectroscopy has been used to study the effects of diet and lipid-lowering therapy on the chemical composition of atherosclerotic plaques. ahajournals.org This indicates the technique's sensitivity in complex biological environments. In the context of solid-state characterization, Raman spectroscopy can complement other techniques like FT-IR by providing information on non-polar bonds and being less susceptible to interference from water. Studies on pravastatin-LDH (Layered Double Hydroxides) systems have shown that vibrational Raman spectra, along with 13C NMR, can confirm the structural integrity of the drug upon intercalation and reveal changes related to carboxylate, alcohol, and olefinic moieties. acs.org

Future research could focus on the use of advanced Raman techniques such as Transmission Raman Spectroscopy (TRS) for the non-destructive quantitative analysis of pravastatin content in intact tablets, offering a rapid and reliable method for quality control. americanpharmaceuticalreview.com Spatially Offset Raman Spectroscopy (SORS) could also be explored to analyze the subsurface layers of formulated products, providing insights into coating uniformity and potential polymorphic conversions within the tablet core.

Theoretical and Experimental Design of Novel Pravastatin Co-Crystals and Salts

The design of novel co-crystals and salts is a promising strategy to enhance the physicochemical properties of pravastatin, such as solubility, stability, and bioavailability. acs.orgacs.org Crystal engineering principles, which involve understanding and utilizing intermolecular interactions, are central to the rational design of these new solid forms. researchgate.netresearchgate.net

Recent studies have demonstrated the successful synthesis and characterization of novel pravastatin complexes with metals like zinc and copper, as well as a zwitterionic cocrystal with L-proline. acs.orgacs.org These new forms have been characterized using a variety of techniques including single-crystal X-ray diffraction (SC-XRD), powder X-ray diffraction (PXRD), and thermal analysis. acs.orgacs.org For instance, a pravastatin tert-butylamine (B42293) salt was successfully prepared and its crystal structure elucidated, revealing a 1:1 stoichiometric ratio and specific hydrogen bonding patterns. mdpi.com

The theoretical design of new co-crystals and salts involves computational approaches, such as Density Functional Theory (DFT) calculations, to predict stable crystal structures and intermolecular interactions. acs.org Experimental screening methods, including solvent evaporation and grinding techniques, are then used to synthesize the predicted forms. tbzmed.ac.ir

Future research in this area will likely focus on:

High-throughput screening: Employing automated systems to rapidly screen a large number of potential co-formers and crystallization conditions.

Computational prediction: Developing more accurate and predictive computational models to guide the selection of co-formers and predict the properties of the resulting co-crystals.

Exploring a wider range of co-formers: Investigating a diverse library of pharmaceutically acceptable co-formers to identify those that can impart specific desired properties to pravastatin.

Understanding Structure-Property Relationships in Crystalline Pharmaceutical Salts from a Mechanistic Perspective

A fundamental understanding of the relationship between the crystal structure of a pharmaceutical salt and its macroscopic properties is crucial for rational drug design and development. improvedpharma.com This involves elucidating how the arrangement of molecules in the crystal lattice influences properties such as solubility, dissolution rate, stability, and mechanical behavior. improvedpharma.comscispace.com

For pravastatin, the existence of multiple polymorphic forms of its sodium salt highlights the importance of this understanding. scispace.comresearchgate.netnih.govgoogle.com Different polymorphs can exhibit distinct physical properties, which can impact the drug's performance. For example, the conversion of one polymorphic form to another can occur under different processing conditions or during storage, potentially altering the drug's efficacy. researchgate.net

Quantum mechanical calculations have been used to obtain a molecular structure of pravastatin that is similar to the experimental structure found within the crystal lattice of its tert-octylamine (B44039) salt. researchgate.netnih.gov This demonstrates the power of combining computational and experimental approaches to understand intermolecular interactions, particularly those involving carboxylate and hydroxyl groups. researchgate.netnih.gov

Future research should aim to build comprehensive mechanistic models that connect the crystallographic details (e.g., bond lengths, bond angles, hydrogen bonding networks) to the observed physicochemical properties. This will involve the systematic study of a series of related pravastatin salts and co-crystals, allowing for the identification of key structural motifs that govern specific properties.

Development of Predictive Models for Solid-State Form Design

The development of predictive models for solid-state form design represents a paradigm shift from trial-and-error approaches to a more rational and efficient process. pharmtech.com These models aim to forecast the likelihood of forming different solid-state forms (polymorphs, salts, co-crystals) and to predict their key properties.

For pravastatin, the development of such models could be informed by the wealth of existing data on its various salt forms and polymorphs. By leveraging statistical and machine learning approaches, it may be possible to identify the key molecular and process parameters that favor the formation of a desired solid-state form with optimal properties. turkjps.orgnerc.ac.uk For instance, models could be developed to predict the solubility or dissolution rate of a new pravastatin salt based on its structural features and the properties of its constituent ions.

The development of predictive models will require a multidisciplinary approach, integrating data from:

Crystallographic databases: To identify common structural motifs and packing arrangements.

Computational chemistry: To calculate molecular descriptors and predict intermolecular interaction energies.

Experimental data: To train and validate the models.

The ultimate goal is to create a computational framework that can guide the design of pravastatin solid-state forms with tailored properties, thereby accelerating the development of improved pharmaceutical products.

Q & A

Q. What are the key pharmacokinetic properties of pravastatin that influence its clinical use in maternal-fetal studies?

Pravastatin's hydrophilicity limits placental transfer (18% in experimental models), making it preferable for studies targeting maternal effects while minimizing fetal exposure. Its mechanism as a reversible HMG-CoA reductase inhibitor accelerates LDL receptor expression, reducing plasma cholesterol within 4 weeks . Solubility in water and methanol facilitates formulation for oral or intravenous administration in preclinical models .

Q. How can researchers quantify pravastatin and its metabolites in biological matrices with high specificity?

Validated LC-MS/MS methods are recommended for quantifying pravastatin in plasma, with strict adherence to frozen stability protocols to prevent analyte degradation. Cross-validation between labs (e.g., Covance, QPS) ensures reproducibility, particularly for distinguishing pravastatin from structurally similar statins like rosuvastatin .

Q. What physicochemical properties of tert-octylamine make it suitable for asymmetric synthesis?

tert-Octylamine (CAS 107-45-9) is a volatile liquid (bp 137–143°C) with a density of 0.805 g/mL. Its tertiary amine structure facilitates chiral resolution in reactions like the synthesis of pravastatin intermediates, where it acts as a catalyst or counterion. Hydrobromide derivatives (mp 246–247°C) enhance crystallinity for purification .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing pravastatin’s pleiotropic effects, such as endothelial nitric oxide (NO) modulation?

  • Randomization and blinding : Use double-blind, placebo-controlled trials to mitigate bias, as seen in preterm birth prevention studies .
  • Endpoint selection : Combine biochemical markers (e.g., eNOS mRNA levels via qPCR) with functional assays (NO quantification via Griess reaction) .
  • Dose optimization : Test 10–100 μM in vitro to mirror clinically relevant concentrations while avoiding cytotoxicity .

Q. How can researchers resolve contradictions in reported placental transfer rates of pravastatin across studies?

  • Model selection : Use ex vivo human placental perfusion models over rodent studies to account for interspecies differences in transporter expression .
  • Analytical rigor : Standardize LC-MS/MS protocols to distinguish pravastatin from endogenous compounds and validate recovery rates in maternal-fetal matrices .
  • Meta-analysis : Apply mixed-effects models to aggregate data from heterogeneous studies, adjusting for covariates like gestational age and maternal BMI .

Q. What synthetic challenges arise in producing chiral intermediates for pravastatin, and how can they be addressed?

  • Chiral resolution : Use enzymatic hydroxylation (e.g., Mucor hiemalis MF-5021) to achieve >95% enantiomeric excess in the final step .
  • Intermediate purification : Employ preparative HPLC with tert-octylamine-derived ion-pairing agents to separate diastereomers (e.g., N-acylated azetidinones) .
  • Scale-up strategies : Optimize reaction conditions (e.g., THF vs. CH2Cl2) to balance yield and optical purity during acyl chloride coupling .

Q. How should researchers design dose-escalation trials to evaluate pravastatin’s efficacy in hypercholesterolemia without compromising safety?

  • Staged dosing : Begin with 40 mg/day, escalating to 160 mg/day over 6 weeks, monitoring LDL-C reductions and hepatic enzymes (ALT/AST) .
  • Inclusion criteria : Enroll patients with LDL-C ≥160 mg/dL and triglycerides ≤500 mg/dL to minimize confounding lipid interactions .
  • Adverse event management : Predefine thresholds for SAE reporting (e.g., rhabdomyolysis) and implement real-time data monitoring committees .

Methodological Guidance for Data Analysis

  • Handling pharmacokinetic variability : Use non-compartmental analysis (NCA) for AUC and Cmax calculations, ensuring alignment with FDA bioanalytical guidelines .
  • Statistical reporting : Apply Bonferroni corrections for multiple comparisons in studies with dual endpoints (e.g., efficacy and safety) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.